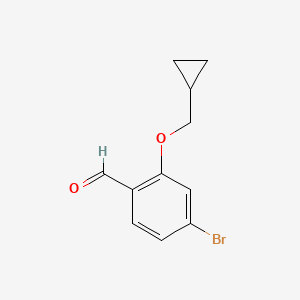

4-Bromo-2-(cyclopropylmethoxy)benzaldehyde

Description

4-Bromo-2-(cyclopropylmethoxy)benzaldehyde (CAS: 1094647-54-7, C₁₁H₁₁BrO₂, MW: 255.11) is a brominated benzaldehyde derivative featuring a cyclopropylmethoxy substituent at the 2-position of the aromatic ring . This compound is synthesized via nucleophilic substitution, where (bromomethyl)cyclopropane reacts with 4-hydroxybenzaldehyde in the presence of K₂CO₃ in acetone, achieving high yields (93–99%) . The cyclopropylmethoxy group introduces steric bulk and electronic modulation, making the compound valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

4-bromo-2-(cyclopropylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJDDDSNAMEKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclopropylmethoxy)benzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-2-hydroxybenzaldehyde.

Etherification: The hydroxyl group at the second position is converted to a cyclopropylmethoxy group using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(cyclopropylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used.

Oxidation: 4-Bromo-2-(cyclopropylmethoxy)benzoic acid.

Reduction: 4-Bromo-2-(cyclopropylmethoxy)benzyl alcohol.

Scientific Research Applications

4-Bromo-2-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopropylmethoxy)benzaldehyde depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In pharmaceutical research, its mechanism of action would be specific to the target molecule it is used to synthesize.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

4-Bromo-2-methylbenzaldehyde (CAS 24078-12-4)

- Structure : Methyl group at the 2-position instead of cyclopropylmethoxy.

- Reactivity : The methyl group is electron-donating, slightly activating the ring for electrophilic substitution. However, the absence of an oxygen atom limits hydrogen-bonding interactions.

- Applications : Used in synthesizing heterocycles and intermediates for agrochemicals. Lower steric hindrance compared to cyclopropylmethoxy derivatives enables easier functionalization .

4-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 1427439-23-3)

- Structure : Hydroxy and methoxy groups at 2- and 3-positions.

- Reactivity : The hydroxy group deactivates the ring via electron withdrawal, while the methoxy group directs electrophiles to specific positions. Enhanced polarity improves solubility in polar solvents.

- Applications: Potential in antioxidant and bioactive molecule synthesis due to phenolic properties .

4-Bromo-2-(3-chlorophenoxy)benzaldehyde (CAS 1094547-03-1)

- Structure: 3-Chlorophenoxy group at the 2-position.

- Reactivity: The chlorophenoxy group provides strong electron-withdrawing effects, directing electrophilic attacks to the para position. The aromatic phenoxy group increases rigidity.

- Applications : Useful in designing rigid, planar structures for materials science .

D. 4-Bromo-2-(2-oxopropoxy)benzaldehyde (Compound 23 in )

- Structure : 2-Oxopropoxy substituent at the 2-position.

- Reactivity : The ketone moiety enables nucleophilic additions (e.g., Grignard reactions), unlike the inert cyclopropylmethoxy ether.

- Applications : Intermediate for complex ketone-containing pharmaceuticals .

Electronic and Steric Comparisons

| Compound | Substituent | Electronic Effect | Steric Bulk | Key Applications |

|---|---|---|---|---|

| 4-Bromo-2-(cyclopropylmethoxy)benzaldehyde | Cyclopropylmethoxy | Moderate electron-donating | High | Drug intermediates, agrochemicals |

| 4-Bromo-2-methylbenzaldehyde | Methyl | Electron-donating | Low | Heterocycle synthesis |

| 4-Bromo-2-hydroxy-3-methoxybenzaldehyde | Hydroxy, methoxy | Electron-withdrawing (OH) | Moderate | Antioxidants, bioactive molecules |

| 4-Bromo-2-(3-chlorophenoxy)benzaldehyde | 3-Chlorophenoxy | Electron-withdrawing | High | Materials science |

| 4-Bromo-2-(2-oxopropoxy)benzaldehyde | 2-Oxopropoxy | Electron-withdrawing | Moderate | Ketone-based pharmaceuticals |

Biological Activity

Introduction

4-Bromo-2-(cyclopropylmethoxy)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its bromine and cyclopropylmethoxy substituents, has been investigated for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive understanding of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

- Bromine Atom : Known for enhancing biological activity through halogen bonding.

- Cyclopropylmethoxy Group : This moiety may contribute to the compound's lipophilicity and ability to penetrate biological membranes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis.

Case Study: Cell Proliferation Assay

A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM, with an IC50 value determined at approximately 25 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

Anti-inflammatory Activity

In addition to anticancer effects, the compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

Antimicrobial Activity

This compound has also been tested for antimicrobial properties against several bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Antimicrobial Assay Results

In a disk diffusion assay, the compound showed significant zones of inhibition against Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.